(2-Phenoxyphenyl)triphenylsilane
Description
Structure
3D Structure
Properties
CAS No. |
18847-88-6 |
|---|---|
Molecular Formula |
C30H24OSi |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(2-phenoxyphenyl)-triphenylsilane |
InChI |
InChI=1S/C30H24OSi/c1-5-15-25(16-6-1)31-29-23-13-14-24-30(29)32(26-17-7-2-8-18-26,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24H |
InChI Key |
GHVYRUCUQCNEMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 2 Phenoxyphenyl Triphenylsilane Derivatives
Transformations of the C–Si Bond in Aryl-Substituted Silanes
The C-Si bond in aryl silanes can be selectively cleaved and transformed into other functional groups, a process that has been extensively studied. These transformations often proceed through penta- or hexa-coordinate silicon intermediates, which activate the otherwise stable C-Si bond towards electrophilic cleavage. nih.gov
The oxidation of a C-Si bond to a carbon-oxygen (C-O) bond is a valuable synthetic transformation, effectively converting a silyl (B83357) group into a hydroxyl group. While this reaction is well-established for alkyl and alkenylsilanes, the oxidation of arylsilanes to phenols has seen significant methodological advancements more recently. acs.org
The oxidation of phenylsilanes can be performed under both acidic and basic conditions, with the choice of conditions often dictated by the substrate's functional group tolerance.
Acidic Conditions: Traditional methods for phenylsilane (B129415) oxidation often require strongly electrophilic or acidic conditions. acs.org For instance, treatment with reagents like tetrafluoroboric acid (HBF₄) followed by an oxidant can facilitate the conversion to phenols. acs.org However, these harsh conditions can be incompatible with sensitive functional groups such as olefins and amines. acs.org In highly acidic environments (H₀ < -5.0), phenol (B47542) can be oxidized to its radical cation, which can then react further. nih.gov The acidity of phenols themselves is a result of the stabilization of the corresponding phenoxide ion through resonance. byjus.comsips.org.inlibretexts.org
Basic Conditions: To overcome the limitations of acidic methods, basic oxidation protocols have been developed. These conditions offer a milder alternative and are compatible with a broader range of functional groups. acs.org A common method involves the use of a peroxide, such as tert-butyl hydroperoxide (t-BuOOH), in the presence of a base like potassium hydride (KH) or cesium carbonate. acs.orgacs.org These conditions have been shown to be effective even for sterically hindered silanes. acs.org Mechanistic studies using ¹⁹F NMR spectroscopy have revealed that the oxidation process under basic conditions involves an equilibrium between a silanol (B1196071) and an alkoxysilane, both of which can potentially act as the substrate for oxidation. acs.org The presence of electron-withdrawing groups on the aromatic ring can increase the acidity of the resulting phenol, which can influence the reaction. sips.org.in
A comparison of the two conditions is summarized in the table below:
| Condition | Reagents | Advantages | Disadvantages |
| Acidic | HBF₄, Br₂, Hg(OAc)₂ followed by an oxidant | Effective for certain substrates | Limited functional group compatibility (e.g., olefins, amines) acs.org |
| Basic | t-BuOOH, KH, CsOH·H₂O | Milder conditions, broader functional group compatibility acs.org | Can be slower for some substrates |
A significant advantage of developing varied oxidation conditions is the ability to tolerate a wide array of functional groups within the silane (B1218182) substrate.
Under Basic Conditions: The development of basic oxidation methods has been particularly important for expanding the synthetic utility of phenylsilane oxidation. These protocols have demonstrated compatibility with functional groups that are typically sensitive to acidic or electrophilic reagents, including:
Alkenes: The C=C double bond remains intact. acs.org
Tertiary Amines: These are not oxidized under the basic conditions. acs.org
Aromatic Rings: Electron-rich aromatic systems are tolerated. organic-chemistry.org
This compatibility allows for the strategic use of silyl groups as masked hydroxyl groups in complex molecule synthesis. For example, a silane prepared via an organoyttrium-promoted cyclization/silylation reaction, which was resistant to acidic oxidation, was successfully oxidized under basic conditions to yield (±)-epilupinine. acs.org
Electrochemical Methods: Electrochemical oxidation offers a "green" alternative with high functional group compatibility by operating at lower overpotentials. osti.gov For instance, cooperative Cu/TEMPO mediator systems can oxidize alcohols at significantly lower electrode potentials than traditional methods. osti.gov
The following table highlights the compatibility of various functional groups under different oxidation conditions:
| Functional Group | Compatibility with Acidic Oxidation | Compatibility with Basic Oxidation |
| Alkenes | Poor acs.org | Good acs.org |
| Tertiary Amines | Poor acs.org | Good acs.org |
| Esters | Generally Good | Good |
| Ethers | Generally Good | Good |
| Halogens | Generally Good | Good |
Organosilanes, particularly those containing a silicon-hydrogen (Si-H) bond, are versatile reducing agents in organic synthesis. organicreactions.org They are valued for being mild, stable, and producing non-toxic byproducts. e-bookshelf.de The nature of the substituents on the silicon atom can tune the reactivity of the Si-H bond, allowing for both ionic and free-radical reduction pathways. amazonaws.comnvchemical.com The increasing number of aryl groups on silicon influences the hydride donor ability, which is related to the electronic structure of the molecule. rsc.org
In ionic reductions, organosilanes act as a source of hydride (H⁻). Due to the low intrinsic nucleophilicity of the Si-H bond, these reductions typically require activation by an acid or a catalyst to generate a highly electrophilic species from the substrate. organicreactions.orge-bookshelf.de
Mechanism: The general mechanism involves the protonation or activation of the substrate by a Lewis or Brønsted acid, creating a carbocation or a similarly electron-deficient center. The organosilane then delivers a hydride to this activated center. amazonaws.com The choice of activator can be used to fine-tune the selectivity of the reduction. e-bookshelf.de Fluoride ions can also be used to catalyze these reductions by forming a more hydridic pentacoordinate silicon species. amazonaws.commsu.edu
Catalysts: A wide range of catalysts can be employed, including:
Brønsted Acids: Trifluoroacetic acid (TFA) is commonly used.
Lewis Acids: Boron trifluoride (BF₃) and indium(III) chloride (InCl₃) are effective catalysts. amazonaws.comorganic-chemistry.org
Transition Metal Catalysts: Various transition metal complexes can catalyze hydrosilylation reactions, a type of reduction. msu.eduresearchgate.net Chiral catalysts can be used to achieve enantioselective reductions of ketones and imines with very high selectivity. e-bookshelf.de
Substrate Scope: Ionic silane reductions are effective for a variety of functional groups that can form stabilized carbocation intermediates, such as:
Aldehydes and Ketones amazonaws.com
Acetals and Ketals amazonaws.com
Alcohols and Esters amazonaws.com
Olefins amazonaws.com
| Substrate | Activating Agent | Product |
| Aldehyde/Ketone | Lewis Acid (e.g., BF₃) | Alcohol or Silyl Ether |
| Ester | Lewis Acid (e.g., InCl₃) | Alcohol |
| Alkene | Brønsted Acid (e.g., TFA) | Alkane |
Certain organosilanes can also function as hydrogen atom donors in free-radical chain reactions, serving as effective and less toxic alternatives to traditional reagents like tri-n-butyltin hydride. amazonaws.comorganic-chemistry.org
Mechanism: The reaction is typically initiated by a radical initiator, which abstracts the hydrogen atom from the silane to generate a silyl radical (R₃Si•). This silyl radical can then participate in a variety of radical processes. researchgate.net For example, in the reduction of an alkyl halide (R'-X), the silyl radical can abstract the halogen atom to form an alkyl radical (R'•), which then abstracts a hydrogen atom from another molecule of the silane to propagate the chain.
Key Silanes in Radical Reactions:
Tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH): This is a particularly effective radical-based reducing agent due to the weaker Si-H bond. researchgate.net
Triphenylsilane (B1312308) (Ph₃SiH): Also used as a free-radical reducing agent. amazonaws.com
Phenylsilane (PhSiH₃) and Diphenylsilane (Ph₂SiH₂): These can also participate in radical reactions. organic-chemistry.orgresearchgate.net
Applications: Free radical reductions using silanes are used for:
Reduction of alkyl and aryl halides. researchgate.net
Reductive cleavage of certain functional groups.
Intramolecular cyclization reactions (radical cyclizations). researchgate.net
Recent advances have also explored the generation of silyl radicals through the electroreduction of chlorosilanes, providing a new avenue for radical silylation reactions. nih.gov
Reduction Reactions Mediated by Organosilanes
Desulfinylation Processes with Phenylsilane
The removal of sulfinyl groups is a significant transformation in organic synthesis. Phenylsilane has emerged as an effective reagent for this purpose, particularly for the desulfinylation of α-sulfinylcarbonyl compounds. Research into the reduction of sulfinyl-substituted cyclopropylcarboxylates using a phenylsilane/KOH system has demonstrated that the presence of a sulfinyl group alpha to a carboxylate directs the reaction towards desulfinylation with high regio- and stereoselectivity, rather than the expected reduction of the carbonyl group. This observation marks the first documented instance of phenylsilane inducing desulfinylation in this class of compounds.
Table 1: Regioselectivity of Phenylsilane Reduction on α-Sulfinylcarbonyl Compounds
| Substrate Type | Predominant Reaction | Product |
| α-Sulfinyl Ester | Desulfinylation | Ester (sulfur-free) |
| α-Sulfinyl Ketone | Dependent on Carbonyl Group | Desulfinylated Ketone or Alcohol |
This table illustrates the observed regioselectivity in the reduction of α-sulfinylcarbonyl compounds with phenylsilane, based on existing literature. The reactivity of a hypothetical (2-Phenoxyphenyl)triphenylsilane derivative with a sulfinyl group would be expected to follow similar principles.
Reactivity of the Phenoxyphenyl Substituent and Its Influence on Silicon Chemistry
The phenoxyphenyl substituent in this compound is not merely a passive scaffold but an active participant that can influence the reactivity at the silicon center and undergo its own characteristic transformations.
Triazoles are a versatile class of heterocycles that can participate in various annulation and cycloaddition reactions to construct more complex molecular architectures. The synthesis of novel 3-amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles has been reported, highlighting the accessibility of phenoxyphenyl-substituted triazole derivatives nih.gov. These compounds serve as valuable precursors for further synthetic elaborations.
Rhodium(II) catalysts are known to facilitate the transannulation of 1-sulfonyl-1,2,3-triazoles with nitriles to produce imidazoles. nih.gov This reaction proceeds through the formation of a rhodium iminocarbenoid intermediate. nih.gov While direct studies on this compound-derived triazoles are not available, it is conceivable that such derivatives would undergo similar rhodium-catalyzed annulations. The electronic properties of the phenoxyphenyl group could influence the stability and reactivity of the key rhodium iminocarbenoid intermediate.
Furthermore, 1,2,3-triazoles can undergo various cycloaddition reactions. libretexts.org For instance, photosensitized [4+2] and [2+2] cycloadditions of N-sulfonylimines have been developed. nih.gov A hypothetical phenoxyphenyl triazole derivative derived from this compound could potentially engage in such cycloaddition reactions, with the phenoxyphenyl moiety influencing the stereochemical outcome and reaction efficiency. The bulky triphenylsilyl group would also exert a significant steric effect.
Table 2: Examples of Reactions Involving Triazole Derivatives
| Reaction Type | Catalyst/Conditions | Reactant | Product |
| Transannulation | Rhodium(II) catalyst | 1-Sulfonyl-1,2,3-triazole, Nitrile | Imidazole |
| [4+2] Cycloaddition | Photosensitizer, Light | N-Sulfonylimine, Diene | Bicyclic Scaffold |
| [2+2] Cycloaddition | Photosensitizer, Light | N-Sulfonylimine, Alkene | Azetidine |
This table summarizes general reaction types involving triazole derivatives that could be applicable to phenoxyphenyl triazole derivatives of triphenylsilane.
Mechanistic Elucidation of Organosilane Reactions
Understanding the mechanisms of organosilane reactions is crucial for optimizing existing methods and developing new synthetic strategies.
Rhodium-catalyzed hydrosilylation is a fundamental process for the formation of silicon-carbon bonds. While specific studies on rhodium complexes with phenoxyphenylsilane ligands are not detailed in the provided results, the general principles of rhodium-catalyzed hydrosilylation are well-established. These reactions are pivotal for synthesizing a wide array of organosilicon compounds under mild conditions with high functional group tolerance and atom economy. copernicus.org The catalytic cycle typically involves oxidative addition of the silane to the rhodium center, coordination of the alkene, insertion of the alkene into the Rh-H or Rh-Si bond, and subsequent reductive elimination to afford the product and regenerate the catalyst. The specific ligand environment around the rhodium center, which in this case could be a derivative of this compound, would critically influence the efficiency and selectivity of the catalytic process.
Furthermore, palladium-catalyzed C-Si bond formation can be achieved through the denitrative cross-coupling of nitroarenes with disilanes, offering an alternative to traditional methods that rely on pre-functionalized aryl halides. rsc.org
Kinetic studies provide invaluable quantitative data on reaction rates and activation energies, offering deep insights into reaction mechanisms. The kinetic behavior of systems with processes distributed over a range of activation energies has been a subject of theoretical consideration. aps.org In practical terms, the study of the decolorization of synthetic dyes by Fenton processes has been used to determine activation energies using kinetic models. mdpi.com For organosilane reactions, kinetic analysis of hydrolysis and condensation processes reveals the influence of various factors such as catalysts, pH, and functional groups on the reaction rates.
While specific kinetic data for reactions involving this compound are not available, the principles derived from studies on related systems can be applied. For instance, the activation energy for a given reaction involving a this compound derivative would be influenced by the electronic nature of the phenoxyphenyl group and the steric bulk of the triphenylsilyl moiety. A more electron-donating phenoxyphenyl substituent might lower the activation energy for electrophilic attack at a remote site, while the steric hindrance of the triphenylsilyl group would likely increase the activation energy for reactions at or near the silicon center.
Table 3: Factors Influencing Reaction Kinetics of Organosilanes
| Factor | Influence on Reaction Rate |
| Catalyst | Can significantly increase the rate by providing a lower activation energy pathway. |
| pH | Affects the rate of hydrolysis and condensation reactions. |
| Substituents | Electronic and steric effects of substituents can alter activation energies and reaction rates. |
| Temperature | Higher temperatures generally lead to faster reaction rates, as described by the Arrhenius equation. |
This table outlines general factors that are known to influence the kinetics of organosilane reactions. These factors would be critical in understanding the reactivity of this compound.
Role of Silicon in Facilitating Novel Reaction Pathways
The presence of a silicon atom in the structure of this compound and its derivatives is not merely a passive structural element. Instead, the silicon atom plays a crucial and active role in modulating the reactivity of the molecule, enabling novel reaction pathways that would otherwise be inaccessible. Research into the reactivity of analogous aryl silyl ethers has illuminated several ways in which the silicon moiety can influence the course of chemical transformations, primarily through steric and electronic effects, as well as its ability to act as a versatile tether and control element in intramolecular reactions.
One of the most significant roles of the silicon atom is its ability to direct the regioselectivity of cyclization reactions. In processes such as the hexadehydro-Diels-Alder (HDDA) reaction, a silicon tether can override the inherent cyclization preferences of the molecule. rsc.org This control is attributed to the β-silyl effect, where the silicon atom stabilizes a radical character in a diradical intermediate, thereby dictating the geometry of the transition state and favoring the formation of specific products. rsc.org This principle suggests that in a hypothetical intramolecular cyclization of a this compound derivative, the triphenylsilyl group could direct the formation of a specific regioisomer of a resulting heterocyclic compound.
Furthermore, the silicon atom can facilitate intramolecular C-H activation and functionalization. For instance, in iridium-catalyzed reactions of certain benzyl (B1604629) alcohols, a hydrosilyl ether intermediate undergoes dehydrogenative cyclization to form benzoxasiloles. nih.gov In this process, the hydroxyl group directs the ortho-silylation of an adjacent aryl ring. nih.gov This highlights the potential for the triphenylsilyl group in this compound to participate in or direct intramolecular C-H functionalization, leading to the formation of silicon-containing heterocyclic systems. The resulting benzoxasiloles are themselves versatile intermediates that can be further functionalized, for example, through Tamao-Fleming oxidation to phenols or in Hiyama cross-coupling reactions to form biaryl derivatives. nih.gov
The steric bulk of the triphenylsilyl group can also play a decisive role in reaction outcomes. In certain intramolecular Friedel-Crafts cyclizations of aryl silanes, the presence of a trimethylsilyl (B98337) group has been shown to activate the cyclization, albeit through unexpected steric means rather than direct electronic participation. acs.orgnih.gov This suggests that the bulky triphenylsilyl group in this compound could influence the conformational preferences of the molecule, pre-organizing it for a specific intramolecular reaction or sterically shielding certain reactive sites while exposing others.
The silicon atom also serves as a disposable or functionalizable tether. The aryl-silicon bond in cyclized products, such as benzoxasiloles, can be cleaved or transformed. rsc.org Protodesilylation can be readily achieved to remove the silicon moiety, while other reagents can replace the silicon with halogens, hydroxyl groups, or aryl groups. rsc.org This versatility allows for the strategic use of the silyl group to facilitate a key bond-forming step, after which it can be removed or converted into another functional group, expanding the synthetic utility of the initial cyclization.
The electronic effects of the silyl group are also noteworthy. Silyl groups are known to stabilize α-silyloxy radicals, which can be key intermediates in certain reaction pathways. rsc.org This stabilization can influence the course of radical-mediated reactions, making pathways involving such intermediates more favorable. While direct evidence for this compound is pending, the established principles of organosilicon chemistry strongly support the pivotal role of the silicon atom in directing reactivity, enabling the formation of complex cyclic structures, and providing a handle for further synthetic transformations.
| Reaction Type | Role of Silicon | Key Intermediates/Products | Governing Principle | Reference |
| Hexadehydro-Diels-Alder (HDDA) | Directs regioselectivity of cyclization | Benzoxasiloles | β-silyl effect on diradical intermediate | rsc.org |
| Iridium-Catalyzed C-H Activation | Facilitates ortho-silylation | Benzoxasiloles | Hydroxyl-directed C-H activation | nih.gov |
| Intramolecular Friedel-Crafts | Activates cyclization | Tricyclic products | Steric influence | acs.orgnih.gov |
| Radical-Mediated Reactions | Stabilizes radical intermediates | α-silyloxy radicals | Electronic stabilization | rsc.org |
| Post-Cyclization Functionalization | Serves as a disposable/functionalizable group | Phenols, biaryls, haloarenes | Cleavage/transformation of C-Si bond | rsc.org |
Applications in Advanced Materials and Catalysis Research
Applications in Advanced Materials5.1.1. Organic Electronics: Organic Light-Emitting Diodes (OLEDs)5.1.1.1. As Components of Emissive Layers in Blue Emitters5.1.1.2. Contribution to Thermal Stability and Device Performance5.1.2. Polymer Science and Advanced Composites5.1.2.1. Incorporation of Organosilane Units into Poly(amide)s and Poly(ester)s5.1.2.2. Synthesis of Siloxane-Grafted Polymers
While silane (B1218182) derivatives are generally known to be used in the development of materials for organic electronics, including as components in OLEDs to enhance performance and thermal stability, no specific studies were found that detail the use of "(2-Phenoxyphenyl)triphenylsilane" in blue emissive layers. Similarly, although the incorporation of siloxane units into polymer backbones is a known strategy for modifying polymer properties, there is no specific literature available on the use of this particular compound in the synthesis of polyamides, polyesters, or for creating siloxane-grafted polymers.
Chemical suppliers list "this compound" and provide its basic chemical properties, such as its CAS number (18847-88-6) and molecular formula (C30H24OSi). A related compound, Phenoxy(triphenyl)silane (B3045949), is noted for its use in organic synthesis and in the creation of thermally stable silicon-containing polyimides. However, this information cannot be directly extrapolated to "this compound" to fulfill the detailed requirements of the requested article.
Due to the lack of specific research data on "this compound" in the requested application areas, it is not possible to generate the thorough, informative, and scientifically accurate article as per the provided outline and instructions. Further research and publication on this specific compound would be necessary to provide the detailed findings required.
Building Blocks in Pharmaceutical Chemistry and Fine Chemical Synthesis
In the realm of pharmaceutical chemistry and fine chemical synthesis, the architectural complexity of molecules is paramount to their function. Organosilanes, in general, are increasingly recognized as versatile building blocks for constructing intricate molecular frameworks. The development of new synthetic pathways that allow for the controlled assembly of responsive block copolymers and other multifunctional nanomaterials often relies on tailor-made building blocks with complex architectures. digitellinc.com This interdisciplinary approach, which transfers synthetic concepts from modern organic chemistry to polymer and materials science, facilitates the creation of polymers and block copolymers with sophisticated structures. digitellinc.com
While specific applications of this compound as a direct building block in pharmaceutical agents are not prominently reported, its structure is analogous to other biphenyl (B1667301) and phenoxyphenyl moieties found in bioactive compounds. For instance, hydroxylated biphenyls, which share a similar core structure, have been investigated for their antiproliferative activities. researchgate.net The synthesis of such complex molecules often requires robust and efficient methods for creating specific chemical bonds. organic-chemistry.org Organosilanes, including those with aryl functionalities, are instrumental in these processes, often serving as stable and less toxic alternatives to traditional organometallic reagents. rsc.org The phenoxyphenyl group in this compound could be strategically functionalized to introduce various pharmacophores, making it a potential scaffold for new drug discovery programs.
Furthermore, the synthesis of fine chemicals often involves the use of specialized reagents and intermediates. Organosilanes are employed as protecting groups, intermediates, and reagents in a wide array of chemical transformations. researchgate.net The development of new reactive precursor polymers often involves a post-polymerization approach to introduce responsive moieties, a process that relies on the availability of functional building blocks. digitellinc.com Silylated peptides, for example, have been utilized as building blocks for material synthesis through sol-gel polymerization, demonstrating the potential of integrating silicon chemistry with biological molecules. organic-chemistry.org
Applications in Catalysis
The utility of organosilanes extends significantly into the domain of catalysis, where they can act as reducing agents, catalyst precursors, or ligands. The specific electronic and steric properties of this compound suggest its potential utility in various catalytic systems.
Organosilanes as Reducing Agents in Catalytic Hydrogenation and Functionalization
Organosilanes are widely recognized as effective reducing agents in organic synthesis, offering a safer and more selective alternative to traditional metal hydrides and other reactive reagents. rsc.orgresearchgate.net Their utility spans a broad range of reductions, including those of carbonyls, imines, and other functional groups. kcl.ac.uk The weakly polarized silicon-hydrogen (Si-H) bond, where hydrogen is slightly hydridic, allows for controlled reductions, often with high chemoselectivity. researchgate.netillinois.edu This property makes organosilanes particularly valuable in complex syntheses where multiple functional groups are present. digitellinc.com
Metal-catalyzed radical hydrofunctionalization of olefins has emerged as a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. While direct involvement of this compound in such reactions is not explicitly documented, the broader class of organosilanes plays a crucial role. In many of these catalytic cycles, an organosilane serves as the hydride source to generate a reactive metal-hydride intermediate, which then participates in the radical transformation. The choice of silane can influence the efficiency and selectivity of the reaction.
A significant advantage of using organosilanes as reducing agents is their lower toxicity compared to traditional reagents like tributyltin hydride (Bu₃SnH). organic-chemistry.orgrsc.org Organotin compounds are known for their toxicity and the difficulty in removing tin-containing byproducts from reaction mixtures. nih.gov This has driven the development of tin-free radical reactions, with organosilanes emerging as a prominent class of substitutes. researchgate.netnih.govnih.gov Silanes such as triphenylsilane (B1312308) and tris(trimethylsilyl)silane (B43935) are effective radical reducing agents that can replace tributyltin hydride in many applications. nih.gov The byproducts of organosilane reductions are generally less toxic and more easily separated. rsc.org Other alternatives to tin hydrides include tributylgermanium hydride, which also offers lower toxicity and easier work-up. rsc.orgresearchgate.net
Table 1: Comparison of Reducing Agents
| Reducing Agent | Key Advantages | Key Disadvantages |
| Organosilanes | Low toxicity, ease of handling, stable byproducts, high selectivity. rsc.orgresearchgate.net | Often require activation by an acid or catalyst. researchgate.net |
| Tin Hydrides | High reactivity. organic-chemistry.org | High toxicity, difficult to remove byproducts. organic-chemistry.orgnih.gov |
| Germanium Hydrides | Low toxicity, good stability, easy work-up. rsc.orgresearchgate.net | Higher cost compared to some silanes. |
Role of Organosilanes as Catalysts or Ligands in Catalytic Systems
Beyond their role as stoichiometric reducing agents, organosilanes and their derivatives can also function as catalysts or ligands in a variety of transformations. The ability to tune the electronic and steric properties of the silicon center by varying the organic substituents makes them versatile components of catalytic systems. illinois.eduacs.org
A particularly interesting application of triarylsilanes is their conversion to triarylsilanols, which have been identified as effective catalysts for the direct amidation of carboxylic acids with amines. kcl.ac.uknih.govimperial.ac.ukresearchgate.net This reaction is of great importance in the synthesis of pharmaceuticals and other fine chemicals. Triarylsilanols are the first examples of silicon-centered molecular catalysts for this transformation. kcl.ac.uknih.govimperial.ac.ukresearchgate.net
The catalytic activity of triarylsilanols is influenced by the electronic nature of the aryl substituents. kcl.ac.uknih.govimperial.ac.uk For instance, studies have shown that tris(p-haloaryl)silanols are more active than the parent triphenylsilanol, with the bromide-substituted version being the most active. kcl.ac.uknih.govimperial.ac.uk The proposed mechanism involves the formation of a silyl (B83357) ester intermediate, which then reacts with the amine to form the amide product. nih.gov However, these catalytic systems can be subject to product inhibition, where the amide product can coordinate to the Lewis acidic silicon center and impede the catalytic cycle. kcl.ac.uknih.govimperial.ac.uk
This compound, through hydrolysis of one of its phenyl-silicon bonds, could potentially be converted into a (2-phenoxyphenyl)diphenylsilanol. The electronic properties of the phenoxyphenyl group would likely influence the Lewis acidity of the silicon center and, consequently, the catalytic activity of the resulting silanol (B1196071) in amidation and other Lewis acid-catalyzed reactions.
Lack of Publicly Available Research Data for this compound in Specified Catalytic and Green Chemistry Applications
Extensive searches of scientific databases and scholarly publications have revealed a significant lack of available research data concerning the chemical compound this compound within the specific contexts of advanced materials and catalysis research as outlined. While the fields of organosilane chemistry, catalysis, and green chemistry are active areas of investigation, specific studies detailing the role of this compound in these applications appear to be absent from the public domain.
Consequently, it is not possible to provide a scientifically accurate and informative article on the following requested topics for this specific compound:
Computational and High-Throughput Approaches in Catalyst Discovery:The scientific literature does not contain any computational studies, density functional theory (DFT) calculations, or results from high-throughput screening experiments involving this compound for the purpose of catalyst discovery or optimization.
Without primary or secondary research sources, any attempt to generate content for the requested sections would be speculative and would not meet the required standards of scientific accuracy. Further, the creation of detailed research findings and data tables is unachievable in the absence of experimental or computational results.
Therefore, the requested article focusing solely on the catalytic and green chemistry applications of this compound cannot be generated at this time.
Advanced Spectroscopic and Structural Characterization Techniques for Organosilanes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic and organometallic compounds, providing detailed information about the chemical environment of specific nuclei. For a molecule like (2-Phenoxyphenyl)triphenylsilane, ¹H, ¹³C, and ²⁹Si NMR spectra would be essential for a complete structural assignment.
¹H, ¹³C, and ²⁹Si NMR for Structural Elucidation
A hypothetical ¹H NMR spectrum of this compound would be expected to show a complex series of signals in the aromatic region, arising from the protons of the three phenyl groups attached to the silicon atom and the two phenyl rings of the phenoxyphenyl group. The integration of these signals would correspond to the number of protons in each distinct chemical environment.
Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments within the molecule. The chemical shifts of the carbon atoms would be influenced by their proximity to the silicon atom and the oxygen bridge, providing valuable structural information.
The ²⁹Si NMR spectrum, although often requiring longer acquisition times due to the low natural abundance and sensitivity of the ²⁹Si isotope, would provide a direct probe into the electronic environment of the silicon atom. The chemical shift of the silicon nucleus would be indicative of the nature of the four substituents attached to it.
Table 1: Anticipated NMR Data for this compound (Hypothetical)
| Nucleus | Expected Chemical Shift Range (ppm) | Key Information Provided |
| ¹H | ~6.8 - 7.8 | Aromatic proton environments, coupling patterns |
| ¹³C | ~115 - 160 | Number and type of carbon atoms, electronic effects |
| ²⁹Si | Specific to the tetraorganosilane environment | Electronic environment of the silicon atom |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides insights into the functional groups and bonding within a molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions would include C-H stretching and bending vibrations from the aromatic rings, C-O-C stretching from the ether linkage, and Si-C stretching vibrations.
Raman Spectroscopy for Structural Analysis
Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FTIR data. The Si-Ph (silicon-phenyl) symmetric stretching vibrations would likely give rise to a strong Raman signal. The aromatic ring vibrations would also be prominent in the Raman spectrum.
Table 2: Expected Vibrational Spectroscopy Bands for this compound (Hypothetical)
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |
| C-O-C Asymmetric Stretch | 1200 - 1270 | FTIR |
| Si-Ph Stretch | 1100 - 1130 | FTIR, Raman |
| Aromatic C=C Stretch | 1400 - 1600 | FTIR, Raman |
Mass Spectrometry
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
Techniques for Molecular Weight Determination and Fragmentation Analysis
Electron Ionization (EI) mass spectrometry of this compound would be expected to show a molecular ion peak corresponding to its exact mass. The fragmentation pattern would likely involve the cleavage of the phenyl groups from the silicon atom and the fragmentation of the phenoxyphenyl moiety, providing further confirmation of the compound's structure.
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is a powerful, non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. nih.gov For a novel compound like this compound, single-crystal X-ray diffraction would be the definitive method to determine its precise molecular structure, including bond lengths, bond angles, and conformational details.
The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, leading to a unique diffraction pattern of spots of varying intensities. mdpi.com By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, and a complete molecular structure can be built and refined. mdpi.com
For organosilanes, XRD is crucial for understanding the geometry around the silicon atom, which is typically tetrahedral. In the case of this compound, XRD would reveal the precise torsion angles of the phenyl and phenoxy groups relative to the silicon center, which are critical for understanding its steric and electronic properties.
Although a specific Crystallographic Information File (CIF) for this compound is not publicly available in databases such as the Cambridge Structural Database (CSD) csd-web.rucam.ac.ukcam.ac.uk, the analysis of structurally similar compounds, such as other tetra-substituted silanes, provides a basis for what to expect. For instance, the crystal structures of other aryltriphenylsilyl ethers would offer insights into the likely bond lengths and angles involving the Si-O-C linkage and the orientation of the aromatic rings. The CSD is a comprehensive repository for small-molecule organic and metal-organic crystal structures and would be the primary resource to consult for such data. csd-web.rucam.ac.uk
Table 1: Hypothetical Crystallographic Data Parameters for this compound
| Parameter | Expected Value/Information |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pnma (Common for similar organic molecules) |
| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined from diffraction data |
| Z (Molecules per unit cell) | Typically 2, 4, or 8 |
| Si-C bond lengths | ~1.85 - 1.90 Å |
| Si-O bond length | ~1.65 - 1.70 Å |
| C-O-C bond angle | ~118 - 122° |
| Si-O-C bond angle | ~120 - 130° |
| Dihedral angles of phenyl/phenoxy groups | To be determined |
Note: This table presents hypothetical data based on known structures of similar organosilane compounds and serves to illustrate the type of information obtained from an XRD analysis. Actual values for this compound would require experimental determination.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for verifying the purity of a synthesized compound and for separating it from any unreacted starting materials, byproducts, or isomers. For a compound like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be valuable analytical tools.
The synthesis of this compound could potentially yield positional isomers (e.g., (3-phenoxyphenyl)triphenylsilane or (4-phenoxyphenyl)triphenylsilane). The separation of these isomers is critical for obtaining a pure sample for further studies and applications.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. walshmedicalmedia.com For organosilanes, reversed-phase HPLC is a common approach.
Stationary Phase: A nonpolar stationary phase, such as a C18 (octadecylsilyl) or a phenyl-bonded silica (B1680970) gel, would likely be effective. Phenyl-based columns can offer enhanced separation for aromatic compounds through π-π interactions. qub.ac.ukchromforum.org
Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be used. The composition of the mobile phase can be optimized (either isocratic or gradient elution) to achieve the best separation of the target compound from its impurities and isomers. walshmedicalmedia.comqub.ac.uk
Detection: A UV detector would be suitable for detecting the aromatic rings present in this compound. A characteristic wavelength (e.g., 254 nm) would be chosen for monitoring the elution. qub.ac.uk
The retention time of the compound would be a key parameter for its identification and purity assessment. The presence of multiple peaks could indicate impurities or the presence of isomers. chromforum.org
Gas Chromatography (GC)
For volatile and thermally stable compounds, GC is a high-resolution separation technique. uta.edu Given the molecular weight of this compound, high-temperature GC would be necessary.
Stationary Phase: A capillary column with a low-polarity stationary phase, such as a dimethylpolysiloxane or a 5% phenyl-substituted polysiloxane, would be appropriate.
Carrier Gas: An inert gas like helium or nitrogen is used as the mobile phase.
Detection: A Flame Ionization Detector (FID) is a common choice for organic compounds, providing high sensitivity. Mass Spectrometry (MS) coupled with GC (GC-MS) would be even more powerful, as it would not only separate the components but also provide their mass spectra, aiding in their identification. nih.gov
Table 2: Illustrative Chromatographic Conditions for the Analysis of this compound
| Technique | Parameter | Illustrative Condition |
| HPLC | Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water gradient | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 254 nm | |
| Temperature | 30 °C | |
| GC | Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium | |
| Inlet Temperature | 280 °C | |
| Oven Program | 150 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 10 min | |
| Detector | FID or MS |
Note: This table provides illustrative conditions based on methods used for similar aromatic organosilanes. Method development and optimization would be required for the specific analysis of this compound.
Future Research Directions and Academic Outlook
Exploration of Novel Synthetic Pathways for Highly Functionalized Organosilanes
The development of efficient and versatile synthetic routes to highly functionalized organosilanes is a cornerstone of advancing this field of chemistry. For a molecule like (2-Phenoxyphenyl)triphenylsilane, future research could focus on moving beyond classical Grignard or organolithium reactions. Potential areas of exploration include:
C-H Activation/Silylation: Direct C-H silylation of the phenoxy-phenyl scaffold would represent a highly atom-economical approach to the synthesis of this compound and its derivatives. Research into transition-metal catalyzed C-H functionalization could unlock new pathways to creating diverse substitution patterns on the aromatic rings.
Cross-Coupling Reactions: Investigating novel cross-coupling strategies, such as nickel- or copper-catalyzed reactions, could provide milder and more functional-group-tolerant methods for constructing the core C-Si and C-O-C bonds within the molecule. The cooperative action of different metal catalysts has shown promise in similar systems. organic-chemistry.org
Photoredox Catalysis: The use of visible-light photoredox catalysis offers a powerful tool for forging new bonds under mild conditions. Future studies could explore the light-mediated synthesis of this compound, potentially enabling new reaction pathways that are not accessible through traditional thermal methods.
Development of Next-Generation Organosilane-Based Catalysts
The structural rigidity and electronic properties of this compound make it an intriguing scaffold for the design of novel ligands for catalysis. The phenoxy-phenyl unit could act as a bidentate ligand, coordinating to a metal center through the oxygen atom and a carbon atom of the phenyl ring, or through other functionalities introduced onto the aromatic systems.
Future research in this area could involve:
Asymmetric Catalysis: The synthesis of chiral derivatives of this compound could lead to new classes of ligands for asymmetric catalysis, enabling the stereoselective synthesis of valuable organic molecules.
Tandem Catalysis: The silicon center could be exploited to modulate the electronic properties of a catalytically active metal center, or to act as a "tether" for a second catalytic site, enabling tandem or cooperative catalytic cycles.
Frustrated Lewis Pairs (FLPs): The sterically hindered environment around the silicon atom, combined with a Lewis basic site on the phenoxy group, could be engineered to form intramolecular FLPs for the activation of small molecules like H₂, CO₂, and olefins.
Advancements in Silicon-Containing Materials for Emerging Technologies
Organosilanes are integral to the development of advanced materials with tailored properties. This compound, with its combination of aromatic and silane (B1218182) functionalities, is a promising candidate for incorporation into novel materials. Building on the known applications of related compounds like phenoxy(triphenyl)silane (B3045949) in creating thermally stable polymers, future research could target:
High-Performance Polymers: The incorporation of the this compound unit into polymer backbones, such as polyimides or polyethers, could lead to materials with enhanced thermal stability, mechanical strength, and dielectric properties, making them suitable for applications in aerospace and microelectronics.
Organic Light-Emitting Diodes (OLEDs): The rigid, aromatic structure of this compound suggests potential for use as a host material or as a component of emissive layers in OLEDs. The triphenylsilyl group is known to impart favorable electronic properties and morphological stability in such applications.
Sensors and Membranes: Functionalized derivatives of this compound could be incorporated into polymers to create chemosensors for the detection of specific analytes. The controlled porosity of such materials could also be exploited for the development of advanced gas separation membranes.
Deepening Mechanistic Understanding through Integrated Experimental and Computational Studies
A thorough understanding of the reaction mechanisms involving this compound is crucial for its rational application and the design of new chemical transformations. An integrated approach combining experimental and computational methods will be key.
Kinetic and Spectroscopic Studies: Detailed kinetic analysis of reactions involving this compound, coupled with in-situ spectroscopic techniques (e.g., NMR, IR, UV-Vis), can provide valuable insights into reaction intermediates and transition states.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, predict reactivity, and elucidate the electronic structure of this compound and its derivatives. This can help in understanding the role of the phenoxy substituent on the reactivity of the silicon center.
Structure-Reactivity Relationships: By systematically modifying the structure of this compound and studying the effect on its reactivity, researchers can establish clear structure-reactivity relationships. This knowledge is invaluable for the design of new organosilane reagents and catalysts with tailored properties.
Investigation of Biocatalytic Transformations Involving Organosilanes
The field of biocatalysis is increasingly looking towards the incorporation of non-natural elements like silicon into biological systems. Future research could explore the potential for enzymatic transformations of this compound.
Enzyme Screening: Screening existing enzyme libraries (e.g., hydrolases, oxidoreductases) for activity towards this compound could uncover novel biocatalytic reactions.
Directed Evolution: Once an enzyme with nascent activity is identified, directed evolution techniques could be used to enhance its efficiency and selectivity for specific transformations, such as the hydrolysis of the Si-C bond or the hydroxylation of the aromatic rings.
Artificial Metalloenzymes: The incorporation of a catalytically active metal complex, for which this compound could serve as a ligand, into a protein scaffold could create artificial metalloenzymes for novel catalytic applications in aqueous media.
Compound Information
| Compound Name |
| This compound |
| (5-Chloro-2-(phenoxy)phenyl)triphenylsilane |
| Allyl Triphenylsilane (B1312308) |
| Phenoxy(triphenyl)silane |
| Triphenylsilane |
| Trimethyl(phenoxy)silane |
| Trimethyl[4-(1,1,3,3-tetramethylbutyl)phenoxy]silane |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for (2-phenoxyphenyl)triphenylsilane, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves substitution reactions using triphenylsilane precursors. For example, benzoyl peroxide-catalyzed radical addition to aryl substrates (e.g., alkenes or aromatic ethers) under reflux in inert solvents (e.g., benzene or toluene) is a common approach . Key parameters include:
- Catalyst loading : 1–5 mol% benzoyl peroxide.
- Temperature : 80–110°C (reflux conditions).
- Solvent choice : Aprotic solvents minimize side reactions.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient).
- Yield Optimization : Continuous flow reactors improve scalability and purity .
Q. How can structural characterization of this compound be performed to confirm molecular integrity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR in deuterated chloroform (CDCl) to identify phenoxy and phenyl proton environments. Chemical shifts for silane protons appear at δ 4.5–5.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (expected m/z for CHOSi: ~446.2).
- X-ray Crystallography : For solid-state conformation analysis (if crystals are obtainable) .
Q. What are the stability considerations for this compound under ambient and reactive conditions?
- Methodological Answer :
- Hygroscopicity : Store under inert atmosphere (argon) with molecular sieves to prevent hydrolysis .
- Thermal Stability : Decomposes above 200°C; monitor via TGA.
- Oxidative Sensitivity : Avoid exposure to oxygen or strong oxidizers (e.g., peroxides) to prevent siloxane formation .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in radical-mediated reactions?
- Methodological Answer :
- Radical Trapping : Use TEMPO or BHT to confirm radical intermediates via EPR spectroscopy .
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to map reaction pathways and transition states .
Q. How should researchers address contradictions in reported catalytic efficiencies of silane derivatives?
- Methodological Answer :
- Meta-Analysis : Compare reaction conditions (solvent polarity, catalyst type) across studies .
- Controlled Replication : Reproduce experiments with standardized protocols (e.g., fixed solvent ratios, catalyst purity ≥99%).
- Statistical Validation : Apply ANOVA or t-tests to assess significance of yield variations .
Q. What computational strategies predict the electronic effects of substituents on this compound’s reactivity?
- Methodological Answer :
- Hammett Constants : Correlate substituent electronic effects (σ) with reaction rates in electrophilic substitutions.
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps using software like ORCA to predict nucleophilic/electrophilic sites .
- MD Simulations : Study solvation effects in polar vs. nonpolar solvents .
Q. How can hygroscopicity challenges be mitigated in silane-based reactions?
- Methodological Answer :
- Schlenk Techniques : Use double-manifold systems for air-sensitive handling .
- Drying Protocols : Pre-dry solvents over activated molecular sieves (3Å) or CaH.
- In Situ Monitoring : FT-IR to detect Si–OH formation (broad ~3400 cm peak) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
